Cenicriviroc-d9 Cenicriviroc-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207508
InChI:
SMILES:
Molecular Formula: C₄₁H₄₃D₉N₄O₄S
Molecular Weight: 706

Cenicriviroc-d9

CAS No.:

Cat. No.: VC0207508

Molecular Formula: C₄₁H₄₃D₉N₄O₄S

Molecular Weight: 706

* For research use only. Not for human or veterinary use.

Cenicriviroc-d9 -

Specification

Molecular Formula C₄₁H₄₃D₉N₄O₄S
Molecular Weight 706

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

Cenicriviroc possesses the molecular formula C₄₁H₅₂N₄O₄S with a molecular weight of 696.94 g/mol . By extension, Cenicriviroc-d9 would maintain the same carbon skeleton and functional groups while replacing nine hydrogen atoms with deuterium, resulting in a modified formula of C₄₁H₄₃D₉N₄O₄S and a slightly increased molecular weight of approximately 705.94 g/mol.

The physical properties of standard cenicriviroc include:

PropertyValue
Physical FormCrystalline solid
ColorLight yellow to yellow
Boiling Point913.5±65.0 °C (Predicted)
Density1.17±0.1 g/cm³ (Predicted)
pKa12.96±0.70 (Predicted)
Recommended Storage-20°C

Cenicriviroc-d9 would likely maintain similar physical characteristics with potentially altered thermal properties due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds .

Solubility Profile

Standard cenicriviroc demonstrates the following solubility characteristics:

SolventSolubility
DMF20 mg/ml
DMSO20 mg/ml
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml
Ethanol5 mg/ml

Cenicriviroc-d9 would be expected to maintain a similar solubility profile with potentially minor variations due to the deuterium substitution, which may slightly alter intermolecular interactions .

Mechanism of Action and Biological Activity

Dual Receptor Antagonism

Like its non-deuterated counterpart, Cenicriviroc-d9 would function as a dual antagonist of the CCR2 and CCR5 receptors. In HIV treatment, this mechanism prevents viral entry by blocking the CCR5 co-receptor required for HIV cell penetration . The CCR2 antagonism contributes additional anti-inflammatory effects, which proves valuable in treating conditions characterized by chronic inflammation, particularly liver fibrosis in NASH .

Clinical Applications and Research Status

Applications in NASH and Liver Fibrosis

The CENTAUR study, a randomized controlled trial investigating cenicriviroc in adults with NASH, demonstrated notable antifibrotic effects. The study found that a higher proportion of patients receiving cenicriviroc who achieved fibrosis response at year 1 maintained this benefit at year 2 (60% vs. 30% for placebo), with particularly pronounced effects in patients with advanced (stage 3) fibrosis at baseline .

Key findings from the CENTAUR study included:

ParameterCenicriviroc GroupPlacebo Group
Maintained fibrosis response from year 1 to year 260%30%
Maintained response in stage 3 fibrosis patients86%Not specified
≥1-stage fibrosis improvement with no NASH worsening (2-year cumulative)15%17%

Cenicriviroc-d9 would theoretically build upon these promising results with potentially improved pharmacokinetic properties .

Synthesis and Manufacturing Considerations

Deuteration Methodology

The synthesis of Cenicriviroc-d9 would likely follow established deuteration protocols similar to those documented for other deuterated compounds. These typically involve:

  • Strategic selection of deuteration sites to optimize pharmacokinetic improvements

  • Specialized reaction conditions using deuterium sources such as deuterium oxide (D₂O) or deuterated reagents

  • Careful control of reaction parameters to achieve high deuterium incorporation (typically ≥90% at specified positions)

  • Specialized purification techniques to ensure isotopic purity

Quality Control Parameters

Quality control for deuterated compounds like Cenicriviroc-d9 would require specialized analytical techniques:

  • Mass spectrometry to confirm the degree and positions of deuterium incorporation

  • Nuclear magnetic resonance (NMR) spectroscopy with deuterium detection capabilities

  • Isotopic purity assessment to quantify deuterium content at each position

  • Stability testing under various conditions to verify retention of deuterium atoms

Research Limitations and Future Directions

The currently available literature presents significant gaps regarding Cenicriviroc-d9 specifically. Future research directions should address:

  • Comparative pharmacokinetic studies between Cenicriviroc and Cenicriviroc-d9

  • Determination of optimal deuteration patterns for maximizing beneficial properties

  • Clinical trials specifically evaluating the safety and efficacy of Cenicriviroc-d9

  • Investigation of potential synergistic combinations with other antiviral or anti-inflammatory agents

  • Long-term safety assessments, particularly for chronic conditions requiring extended treatment durations

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